methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate is a heterocyclic small molecule featuring a pyrazolo-pyrimidine core fused with a thiophene carboxylate moiety. Its structure includes:
- A pyrazolo[4,3-d]pyrimidine scaffold with 1-ethyl, 3-methyl, and 6-(4-fluorobenzyl) substituents.
- An acetyl-amino linker bridging the pyrimidine core to a methyl thiophene-2-carboxylate group.
Properties
IUPAC Name |
methyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O5S/c1-4-29-19-18(13(2)26-29)27(12-17(30)25-16-9-10-35-20(16)22(32)34-3)23(33)28(21(19)31)11-14-5-7-15(24)8-6-14/h5-10H,4,11-12H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGCKDLSCMBGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(SC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The core structure includes a pyrazolo-pyrimidine moiety, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a fluorobenzyl substituent further enhances its potential interactions with biological targets.
Molecular Formula
- C : 24
- H : 24
- F : 1
- N : 5
- O : 5
- S : 1
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer activity. For example, studies on pyrazolo-pyrimidine derivatives have shown inhibition of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. Notably, polo-like kinase 1 (Plk1) inhibitors have been highlighted for their ability to disrupt mitotic processes in cancer cells .
The mechanisms underlying the biological activity of this compound may include:
- Inhibition of Kinases : The pyrazolo-pyrimidine structure is known to inhibit kinases that are crucial for cancer cell survival.
- Induction of Apoptosis : Compounds with similar structures have been shown to promote programmed cell death in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in inflammatory pathways .
Case Studies
- In Vitro Studies : A study demonstrated that a related pyrazolo-pyrimidine compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range. This suggests a potent effect on tumor cells while sparing normal cells .
- Animal Models : In vivo studies using mouse models indicated that administration of similar compounds resulted in significant tumor regression without severe toxicity, highlighting their therapeutic potential .
- Clinical Trials : Early-phase clinical trials have explored the efficacy of pyrazolo-pyrimidine derivatives in patients with advanced solid tumors. Results showed promising responses in specific patient subsets, warranting further investigation into their clinical utility .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrimidine Derivatives
Example: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)Thiophene-2-Carboxylate
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrazolo[4,3-d]pyrimidine in the target compound).
- Substituents : Chromen-4-one and fluorophenyl groups (vs. 4-fluorobenzyl and acetyl-thiophene).
- Synthetic Route : Suzuki coupling with boronic acid derivatives (46% yield), similar to strategies for functionalizing pyrazolo-pyrimidines.
- Physical Properties : Melting point 227–230°C; molecular weight ~560 g/mol.
Key Differences :
- The acetyl-thiophene linker in the target compound may improve solubility compared to the chromenone system.
Thiophene Carboxylate-Containing Compounds
Example: Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
- Core Structure : Tetrahydrobenzo[b]thiophene (vs. simple thiophene in the target compound).
- Functional Groups : Ethoxycarbonyl and 4-hydroxyphenyl substituents (vs. methyl carboxylate and pyrazolo-pyrimidine).
- Synthesis : Multicomponent Petasis reaction in HFIP solvent (22% yield).
Key Differences :
- The hydroxyl group in the analog may confer antioxidant activity, absent in the fluorinated target compound.
Triazine-Based Derivatives
Example: Methyl 2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-Yl)Amino)Phenyl)Acetate
- Core Structure : 1,3,5-Triazine (vs. pyrazolo-pyrimidine).
- Substituents : Dual 4-fluorobenzyl and cyclohexylmethyl groups (shared with the target compound’s fluorobenzyl motif).
- Synthesis : Sequential SNAr reactions with NaHCO3/THF (68% yield).
Key Differences :
- The triazine core is electron-deficient, favoring interactions with nucleophilic residues in enzymes.
- The target compound’s pyrazolo-pyrimidine may exhibit better binding to ATP pockets due to structural mimicry.
Structural and Functional Implications
Physicochemical Properties
Bioactivity Trends
- Pyrazolo-pyrimidines: Known for kinase inhibition (e.g., Src, EGFR) due to ATP-binding site competition .
- Thiophene carboxylates : Often used in anti-inflammatory or antimicrobial agents, leveraging hydrogen bonding via the carboxylate .
- 4-Fluorobenzyl Groups : Enhance metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
